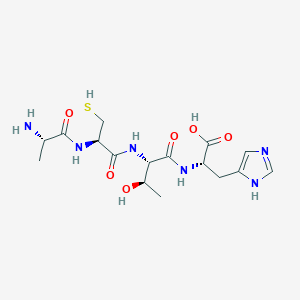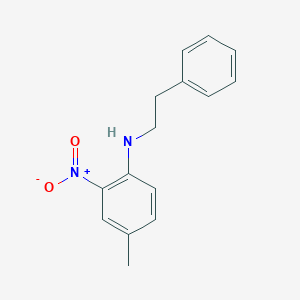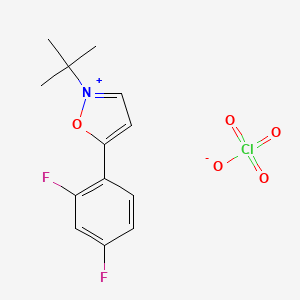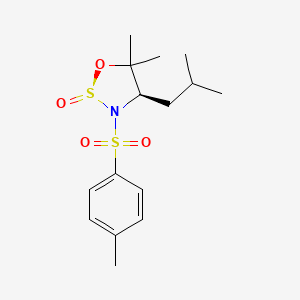![molecular formula C21H15NO3 B14203414 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione CAS No. 830928-33-1](/img/structure/B14203414.png)
12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione: is a complex organic compound with a unique structure that includes both benzo and acridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of α,β-unsaturated hydrazones tethered by an amino group to 1,4-naphthoquinone or quinoline-5,8-dione . This reaction leads to the formation of benzo[b]acridine-6,11-dione derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of DNA intercalation and enzyme inhibition. Its planar structure allows it to intercalate between DNA bases, making it useful in studying DNA interactions.
Medicine: In medicine, derivatives of this compound are being explored for their potential anticancer properties. The ability to intercalate with DNA and inhibit enzymes makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of dyes and pigments due to its stable structure and vibrant color properties.
Wirkmechanismus
The mechanism of action of 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Vergleich Mit ähnlichen Verbindungen
- Benzo[a]acridine-6,11-dione
- Pyrido[2,3-b]acridine-5,12-dione
Comparison: Compared to similar compounds, 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione is unique due to the presence of the 2-methylpropanoyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.
Eigenschaften
CAS-Nummer |
830928-33-1 |
|---|---|
Molekularformel |
C21H15NO3 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
12-(2-methylpropanoyl)benzo[b]acridine-6,11-dione |
InChI |
InChI=1S/C21H15NO3/c1-11(2)19(23)16-14-9-5-6-10-15(14)22-18-17(16)20(24)12-7-3-4-8-13(12)21(18)25/h3-11H,1-2H3 |
InChI-Schlüssel |
BMTZMWINASQUBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=C2C(=NC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)



![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)


![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)
